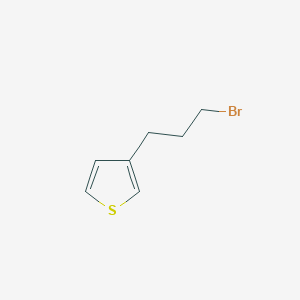

3-(3-Bromopropyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLPZIKXZBQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-86-7 | |

| Record name | 3-(3-bromopropyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H NMR and 13C NMR spectral data of 3-(3-Bromopropyl)thiophene

This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral data for 3-(3-Bromopropyl)thiophene , a critical intermediate in the synthesis of functionalized polythiophenes (e.g., P3HT analogs).[1][2]

Compound Overview

-

Systematic Name: 3-(3-Bromopropyl)thiophene[1][2][3][4][5][6][7]

-

Molecular Formula: C₇H₉BrS[2]

-

Application: Primary monomer precursor for post-polymerization functionalization of regioregular poly(3-alkylthiophenes).[1][2]

Synthesis Context & Purity Profile

Understanding the synthesis is vital for interpreting the NMR spectrum, particularly for identifying common impurities.

-

Primary Route: Kumada cross-coupling of 3-bromothiophene with 1,3-dibromopropane using a Nickel(II) catalyst (e.g., Ni(dppp)Cl₂).[1][2]

-

Common Impurities:

1H NMR Spectral Data (300/400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct regions: the aromatic thiophene protons (6.9–7.3 ppm) and the aliphatic propyl chain protons (2.0–3.5 ppm).

Table 1: 1H NMR Chemical Shifts & Assignments

| Position | Proton Label | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |

| Thiophene Ring | H-5 | 7.26 - 7.29 | Doublet of Doublets (dd) | 1H | Most deshielded ring proton (α-position to Sulfur).[1][2] | |

| Thiophene Ring | H-2 | 6.94 - 6.98 | Doublet (d) / Broad Singlet | 1H | α-position, isolated by C3 substituent; often appears as a narrow doublet or singlet.[1][2] | |

| Thiophene Ring | H-4 | 6.98 - 7.02 | Doublet of Doublets (dd) | 1H | β-position; typically overlaps slightly with H-2 or appears just upfield of H-5.[1][2] | |

| Propyl Chain | H-γ (C3') | 3.42 - 3.46 | Triplet (t) | 2H | Deshielded by the electronegative Bromine atom ( | |

| Propyl Chain | H-α (C1') | 2.75 - 2.80 | Triplet (t) | 2H | Benzylic-like position attached to the aromatic ring.[1][2] | |

| Propyl Chain | H-β (C2') | 2.15 - 2.22 | Quintet (quin) | 2H | Central methylene; coupled to both α and γ protons.[1][2] |

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and trace acid content in CDCl₃.

13C NMR Spectral Data (75/100 MHz, CDCl₃)

The carbon spectrum confirms the substitution pattern.[2] The C-3 substituted carbon typically appears downfield in the aromatic region but is non-protonated (quaternary), identifiable by DEPT-135 (absent).[1][2]

Table 2: 13C NMR Chemical Shifts & Assignments

| Position | Carbon Label | Shift (δ, ppm) | Type (DEPT) | Assignment Logic |

| Thiophene Ring | C-3 | 141.5 - 142.0 | Quaternary (C) | Substituted carbon (ipso); weak intensity.[1][2] |

| Thiophene Ring | C-2 | 120.5 - 121.0 | CH | α-carbon; typically the most shielded aromatic CH in 3-alkylthiophenes.[1][2] |

| Thiophene Ring | C-4 | 128.0 - 128.5 | CH | β-carbon.[1][2] |

| Thiophene Ring | C-5 | 125.0 - 125.5 | CH | α-carbon unsubstituted.[1][2] |

| Propyl Chain | C-γ (C3') | 33.0 - 33.5 | CH₂ | Attached to Bromine (Heavy atom effect/Electronegativity).[1][2] |

| Propyl Chain | C-β (C2') | 32.0 - 32.5 | CH₂ | Central methylene.[1][2] |

| Propyl Chain | C-α (C1') | 27.5 - 28.0 | CH₂ | Attached to Thiophene ring.[1][2] |

Structural Assignment Logic (Workflow)

The following diagram illustrates the logical flow for assigning the NMR signals, utilizing coupling patterns and chemical shift environments.

Caption: Logical workflow for assigning 1H NMR signals based on chemical shift regions and splitting patterns.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize solvent artifacts:

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1][2]

-

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of CDCl₃.

-

Note: High concentrations (>50 mg) may cause peak broadening due to viscosity or intermolecular interactions.[2]

-

-

Tube Quality: Use a high-grade 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming errors.

-

Acquisition Parameters (Standard):

References

-

Sigma-Aldrich. 3-(3-Bromopropyl)thiophene Product Specification & CAS 121459-86-7.[1][2] Link

-

McCullough, R. D., et al. "Regioregular Poly(3-alkylthiophenes): Continuous synthesis and functionalization."[2] Journal of Organic Chemistry. (Foundational methodology for 3-substituted thiophene synthesis). Link

-

National Institutes of Health (NIH) PubChem. 3-(3-Bromopropyl)thiophene Compound Summary. Link[1]

-

Guidechem. Spectral Data for Thiophene Derivatives. Link

Sources

- 1. 3-Acetylthiophene(1468-83-3) 1H NMR [m.chemicalbook.com]

- 2. 217299-03-1,4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CAS:1492707-86-43-(2-(Bromomethyl)-3-methylbutyl)thiophene-毕得医药 [bidepharm.com]

- 4. 103030-27-9,3-Bromo-8-methoxyquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS 121459-86-7 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 3 methyl thiophene | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 2-(3-Bromopropyl)thiophene | 30134-51-1 [chemicalbook.com]

- 10. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 11. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

Solubility and stability of 3-(3-Bromopropyl)thiophene in common organic solvents

Executive Summary

3-(3-Bromopropyl)thiophene is a critical bifunctional intermediate used primarily in the synthesis of conductive polymers (regioregular poly(3-alkylthiophenes)) and functionalized organic semiconductors. Its structure comprises an electron-rich thiophene ring and a reactive alkyl bromide tail. This duality presents a unique challenge: the molecule requires non-polar environments to dissolve but is susceptible to both oxidative degradation (ring) and nucleophilic substitution (tail).

This guide provides a rigorous technical analysis of its solubility profile and stability mechanisms, replacing generic assumptions with field-proven characterization protocols.

Part 1: Molecular Identity & Theoretical Solubility Profile

Chemical Structure Analysis:

-

Core: Thiophene ring (aromatic, electron-rich, lipophilic).

-

Pendant: Propyl chain (hydrophobic spacer).

-

Terminus: Bromide (electrophilic, leaving group, moderately polarizable).

Solubility Matrix

Unlike simple salts, the solubility of 3-(3-Bromopropyl)thiophene is governed by Van der Waals interactions and dipole-dipole forces. It lacks hydrogen bond donors, making it incompatible with aqueous systems.

Table 1: Predicted Solubility & Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Prediction | Risk Factor | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Ideal for synthesis & NMR analysis. |

| Aromatic | Toluene, Xylene, Benzene | High | Low | Preferred for high-temp polymerization. |

| Ethers | THF, Diethyl Ether, Dioxane | High | Moderate | Peroxide formation in ethers can induce ring oxidation. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | High | Risk of |

| Polar Protic | Methanol, Ethanol, Water | Low / Insoluble | Critical | Promotes solvolysis (hydrolysis/alcoholysis) of the alkyl bromide. |

| Alkanes | Hexanes, Heptane | Moderate | Low | Useful for precipitation/purification cycles. |

Solvent Selection Logic (Visualization)

The following decision tree illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Storage, or Analysis).

Figure 1: Decision matrix for solvent selection to minimize degradation risks.

Part 2: Stability Mechanisms & Degradation Pathways

Understanding how this molecule fails is more important than knowing it is "unstable." There are two primary vectors of degradation.

Vector A: The Alkyl Bromide (Nucleophilic Attack)

The C-Br bond on the propyl chain is a primary alkyl halide. It is highly susceptible to

-

Hydrolysis: In the presence of moisture (even atmospheric humidity) and a polar solvent (like DMSO or DMF), the bromide can be displaced by water, forming the alcohol 3-(3-hydroxypropyl)thiophene and releasing HBr.

-

Autocatalysis: The released HBr is acidic. Thiophenes are acid-sensitive (see Vector B). Thus, a small amount of hydrolysis can trigger a cascade of polymerization.

Vector B: The Thiophene Ring (Oxidation & Acid Sensitivity)[1]

-

Oxidation: Thiophenes can form S-oxides (sulfoxides) or sulfones when exposed to peroxides or strong oxidants. This destroys the aromaticity and conjugation potential.

-

Acid-Catalyzed Polymerization: Strong acids (like the HBr generated in Vector A) can protonate the thiophene ring (usually at the 2-position), leading to uncontrolled oligomerization (turning the clear liquid into a dark, viscous tar).

Figure 2: Coupled degradation pathways showing how hydrolysis leads to acid-catalyzed polymerization.

Part 3: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol if precise solubility limits are unknown for a specific solvent system.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 1.0 mL of the target solvent to the vial. Add 3-(3-Bromopropyl)thiophene dropwise with varying agitation until a visible phase separation (droplets) or turbidity persists (if solid).

-

Note: Since this compound is typically a liquid, "solubility" often refers to miscibility. If it forms a biphasic layer, it is immiscible.

-

-

Equilibration: Vortex for 5 minutes at 25°C.

-

Sampling: If solid particles remain, filter through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >30°C to avoid degradation).

-

Calculation: Weigh the residue (

).

Protocol B: Self-Validating Purity Check (H-NMR)

Perform this check immediately before using the reagent in critical synthesis.

Objective: Detect hydrolysis (alcohol formation) or polymerization.

-

Solvent: Use

neutralized with basic alumina (to remove traces of DCl acid). -

Key Signals to Monitor:

-

Target (Bromide): Triplet at

ppm ( -

Impurity (Alcohol): Triplet shifts upfield to

ppm ( -

Impurity (Polymer): Broadening of aromatic peaks in the

ppm region.

-

-

Acceptance Criteria: Integration of Alcohol impurity < 1.0% relative to Bromide signal.

Part 4: Handling & Storage Recommendations

Based on the stability vectors identified above, the following storage conditions are mandatory for maintaining reagent integrity over >3 months.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetics of spontaneous hydrolysis and auto-oxidation. |

| Atmosphere | Argon or Nitrogen (Blanketed) | Prevents oxidative degradation of the thiophene ring. |

| Container | Amber Glass | Blocks UV light to prevent photolytic dehalogenation. |

| Stabilizer | Copper wire (Optional) | Can act as a scavenger for free radicals/halogens (use with caution depending on downstream chemistry). |

| Desiccant | Store over activated molecular sieves (4Å) | Scavenges trace water to prevent HBr formation. |

Safety Note: Always handle in a fume hood. Alkyl bromides are potential alkylating agents (carcinogen suspect) and lachrymators.

References

-

PubChem. 3-(3-Bromopropyl)thiophene Compound Summary. National Center for Biotechnology Information. Available at: [Link]

- McCullough, R. D.The Chemistry of Conducting Polythiophenes. Advanced Materials, 1998. (Foundational text on alkylthiophene reactivity).

-

Organic Syntheses. Preparation of 3-Bromothiophene and Derivatives. Org.[1][2] Synth. Coll. Vol. 5. Available at: [Link]

Sources

Technical Guide: Reactivity & Applications of the 3-(3-Bromopropyl)thiophene Moiety

Executive Summary

The 3-(3-bromopropyl)thiophene motif represents a critical "Janus" intermediate in organic synthesis and materials science. It combines an electron-rich, aromatic thiophene core with a reactive, electrophilic alkyl halide tether. This dual functionality allows it to serve as a versatile scaffold for:

-

Conductive Polymers: A precursor for regioregular polythiophenes (e.g., P3HT derivatives) where the bromine tether allows for post-polymerization functionalization (PPM).

-

Pharmaceutical Scaffolds: A substrate for intramolecular cyclization to generate 4,5,6,7-tetrahydrobenzo[b]thiophene cores, common in SERMs (Selective Estrogen Receptor Modulators) and antidepressants.

-

Surface Chemistry: A linker for anchoring thiophene units to nucleophilic surfaces.

This guide details the mechanistic pathways, experimental protocols, and critical reactivity profiles necessary to utilize this moiety effectively.

Part 1: Mechanistic Fundamentals & Reactivity Profile

The Electrophile-Nucleophile Duality

The reactivity of 3-(3-bromopropyl)thiophene is defined by the competition and orthogonality between the propyl chain and the thiophene ring .

-

The Propyl Bromide (

C-Br): This is a primary alkyl halide. It functions almost exclusively as an electrophile susceptible to -

The Thiophene Ring (

Aromatic): An electron-rich heteroaromatic system. It functions as a nucleophile in electrophilic aromatic substitutions (

Reactivity Landscape Diagram

The following diagram illustrates the divergent pathways available to this molecule based on reagent choice.

Part 2: Nucleophilic Substitution ( ) Workflows

The primary utility of the bromopropyl group is its ability to undergo displacement by nucleophiles. This is the standard method for introducing complex functionality (amines, esters, azides) that cannot survive the harsh conditions of thiophene ring synthesis or polymerization.

Key Transformation: Azidation for "Click" Chemistry

Converting the bromide to an azide (

Mechanism:

The reaction proceeds via a concerted backside attack (

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) are required to solvate the cation (

) and leave the azide anion "naked" and reactive. -

Kinetics: The reaction is second-order: Rate =

[Substrate][

Data: Solvent Effects on Conversion

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| DMF | 60 | 4 | >95 | Optimal balance of rate and solubility. |

| DMSO | 25 | 12 | 92 | Harder to remove during workup. |

| THF | Reflux | 24 | 45 | Poor solubility of NaN3 slows reaction. |

| Acetone | Reflux | 18 | 60 | Finkelstein conditions (NaI cat.) improve yield. |

Part 3: Polymerization & Post-Functionalization

The bromopropyl group is unique because it is chemically orthogonal to the Grignard Metathesis (GRIM) polymerization method. This allows researchers to synthesize a reactive polymer backbone first, then modify it later.

The GRIM Pathway

To polymerize, the ring must first be activated.

-

Monomer Synthesis: 3-(3-bromopropyl)thiophene is brominated with NBS to form 2,5-dibromo-3-(3-bromopropyl)thiophene .

-

Selective Metallation: Treatment with one equivalent of alkyl-Grignard (or Turbo Grignard) results in exchange specifically at the ring bromines, not the alkyl chain bromide.

-

Why?

bonds undergo Mg-exchange much faster than

-

-

Polymerization: Ni(dppp)Cl2 catalyzes the cross-coupling.

Post-Polymerization Functionalization (PPM) Workflow

The resulting polymer, poly[3-(3-bromopropyl)thiophene] (P3BPT) , is a "living" scaffold.

Part 4: Intramolecular Cyclization (Ring Fusion)

For drug discovery, the bromopropyl group serves as a 3-carbon linker to fuse a cyclohexane ring onto the thiophene, creating 4,5,6,7-tetrahydrobenzo[b]thiophene .

Friedel-Crafts Alkylation

Direct cyclization involves the intramolecular attack of the thiophene C2 position onto the bromopropyl carbocation (or displaced bromide).

-

Reagent: Lewis Acid (

, -

Challenge: The primary carbocation is unstable. Rearrangement to a secondary cation (isopropyl) can occur, or intermolecular polymerization can compete with cyclization.

-

Solution: High dilution techniques are required to favor the intramolecular pathway (

).

The Acylation Alternative (Higher Fidelity)

To avoid rearrangement, a two-step protocol is often preferred in high-precision synthesis:

-

Oxidation: Convert the bromopropyl group to a propionyl chloride.

-

F-C Acylation: Cyclize to form the ketone (dihydrobenzo[b]thiophen-4-one).

-

Reduction: Wolff-Kishner or Clemmensen reduction to the tetrahydrobenzo[b]thiophene.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 3-(3-Azidopropyl)thiophene via

Reagents & Equipment

-

Substrate: 3-(3-bromopropyl)thiophene (1.0 equiv, 10 mmol, 2.05 g)

-

Nucleophile: Sodium Azide (

) (1.5 equiv, 15 mmol, 0.975 g) -

Solvent: Anhydrous DMF (20 mL, 0.5 M concentration)

-

Workup: Diethyl ether (

), Brine, -

Safety:

is acutely toxic and can form explosive metal azides. Use plastic spatulas; avoid halogenated solvents (DCM) in the reaction mix to prevent formation of diazidomethane.

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Dissolution: Add 3-(3-bromopropyl)thiophene and anhydrous DMF via syringe. Stir until homogenous.

-

Addition: Carefully add solid sodium azide (

) in one portion against a positive flow of Argon.-

Note: The suspension will not fully dissolve initially.

-

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexanes:EtOAc 9:1).

-

Endpoint: The starting material spot (

) should disappear, replaced by the azide spot (

-

-

Quench & Extraction: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water. Extract with

(3 x 30 mL).-

Why Ether? It separates well from DMF/Water mixtures.

-

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).-

Caution: Do not heat the water bath above 40°C; low molecular weight organic azides can be potentially explosive if overheated or concentrated to dryness near heat sources.

-

-

Validation: Obtain an IR spectrum. Look for the strong, diagnostic azide stretch at ~2100 cm⁻¹ .

References

-

Zotti, G., et al. (1994). "Synthesis and properties of soluble and conductive poly(3-alkylthiophenes) functionalized with ester groups." Macromolecules, 27(7), 1938-1942. Link

-

McCullough, R. D., & Williams, S. P. (1993). "Toward tuning electrical and optical properties in conjugated polymers: The synthesis of regioregular head-to-tail poly(3-alkylthiophenes)." Journal of the American Chemical Society, 115(24), 11608-11609. Link

-

Lowe, G., & Vilaivan, T. (1997). "Amino Acid Coupled Polythiophenes: New Materials for Biosensors." Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546. Link

-

Kampf, G., et al. (2005). "Post-polymerization functionalization of poly(3-bromoalkylthiophene)s." Polymer Chemistry, 46(13), 4230-4239. Link

-

Bauerle, P. (2009). "Thiophenes."[1][2][3][4] In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

Precision Functionalization of the Thiophene 3-Position: A Strategic Technical Guide

Topic: Introduction of functional groups to the thiophene 3-position Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Beta-Selectivity" Paradox

In medicinal chemistry and materials science, the thiophene ring is a ubiquitous scaffold.[1] However, a fundamental reactivity paradox exists: the electronic bias of the thiophene ring heavily favors electrophilic attack at the

This guide moves beyond basic textbook synthesis, focusing on high-fidelity, scalable methodologies to bypass intrinsic

Strategic Decision Matrix

Before selecting a protocol, the synthetic route must be matched to the available starting material and the desired functional group (FG).

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Method A: Metal-Halogen Exchange (The Gold Standard)

The Mechanistic Logic

Direct electrophilic substitution fails for the 3-position due to the stabilization of the

Critical Consideration: While n-BuLi is common, ** t-BuLi** is the superior reagent for this transformation.[2]

-

Causality: n-BuLi generates n-butyl bromide as a byproduct, which can act as an electrophile, leading to alkylated impurities. t-BuLi generates t-butyl bromide, which rapidly eliminates to isobutene, preventing side reactions.

-

Kinetics: The exchange at C3 is faster than deprotonation at C2 at cryogenic temperatures (-78 °C).

Validated Protocol: 3-Lithiation and Trapping

-

Scale: 10 mmol

-

Reagents: 3-Bromothiophene (1.0 equiv), t-BuLi (2.0 equiv, 1.7 M in pentane), Electrophile (e.g., DMF, 1.2 equiv), THF (anhydrous).

Step-by-Step:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (50 mL) and 3-bromothiophene (1.63 g, 10 mmol).

-

Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone). Allow 15 minutes for thermal equilibration.

-

Exchange: Add t-BuLi (11.8 mL, 20 mmol) dropwise over 20 minutes.

-

Note: The solution often turns yellow. The second equivalent of t-BuLi acts as a base to eliminate the t-BuBr byproduct.[2]

-

-

Incubation: Stir at -78 °C for 45 minutes. The species generated is 3-thienyllithium .

-

Quench: Add the electrophile (e.g., DMF for formylation) dropwise.

-

Workup: Allow to warm to RT. Quench with sat. NH₄Cl. Extract with Et₂O.

Method B: The Halogen Dance (Isomerization Strategy)

The Mechanistic Logic

If 3-bromothiophene is unavailable or expensive, the Halogen Dance (HD) reaction allows the conversion of 2-bromothiophene derivatives into 3-functionalized products.

This reaction relies on the Base-Catalyzed Halogen Migration .

-

Kinetic Deprotonation: LDA removes the most acidic proton (C5 or C3).

-

Migration: The lithiated species attacks the bromine of a non-lithiated molecule, transferring the halogen.

-

Thermodynamic Sink: The equilibrium drives the lithium to the most acidic position (usually between two substituents or ortho to a heteroatom) and the halogen to the most stable position.

Figure 2: The Halogen Dance mechanism, driving substituents from kinetic to thermodynamic positions.

Validated Protocol: 2-Bromo to 3-Bromo-2-Substituted

-

Reagents: 2-Bromothiophene, LDA (Lithium Diisopropylamide).

Step-by-Step:

-

Base Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0 °C, then cool to -78 °C.

-

Addition: Add 2-bromothiophene dropwise.

-

The "Dance": Stir for 30–60 minutes. The mixture will undergo scrambling.[3] The lithium eventually resides at C2 (most acidic due to S-inductive effect) while the Bromine migrates to C3 (or C4 depending on substitution).

-

Trapping: Add electrophile. This yields a 2-substituted-3-bromothiophene , effectively installing functionality at C2 while moving the handle (Br) to C3 for subsequent cross-coupling.

Method C: Iridium-Catalyzed C-H Borylation (Steric Control)

The Mechanistic Logic

For direct functionalization of the C-H bond without halogens, Iridium catalysis is the modern benchmark. Unlike Pd-catalyzed arylation (which favors acidic C2-H), Ir-catalyzed borylation is sterically controlled .

-

The active species, typically [Ir(OMe)(COD)]2 with a dtbpy ligand, forms a bulky complex.

-

It avoids the sterically hindered C2 positions (adjacent to the Sulfur lone pairs and potential C2 substituents) and selectively activates the C3-H or C4-H bonds.

Quantitative Comparison of Selectivity

| Method | Primary Selectivity | Mechanism Driver |

| Electrophilic Subst. (EAS) | C2 > C3 (99:1) | Electronic (Resonance stabilization) |

| Pd-Catalyzed Arylation | C2 > C3 | Acidic C-H activation (Concerted Metalation-Deprotonation) |

| Ir-Catalyzed Borylation | C3 > C2 | Steric Hindrance (Catalyst bulk) |

Validated Protocol: C-H Borylation

-

Catalyst: [Ir(OMe)(COD)]2 (1.5 mol%)

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron)[4]

-

Solvent: Hexane or THF (degassed).

Step-by-Step:

-

Catalyst Pre-mix: In a glovebox or under Argon, mix [Ir(OMe)(COD)]2 and dtbpy in hexane (2 mL) until the solution turns dark brown (active catalyst formation).

-

Reaction: Add B₂pin₂ (1.0 equiv) and the thiophene substrate (1.0–1.5 equiv).

-

Heating: Seal the vessel and heat to 60–80 °C for 4–16 hours.

-

Purification: The resulting 3-pinacolboronate thiophene is often stable enough for silica chromatography or can be used directly in Suzuki couplings.

References

-

Review of Thiophene Functionaliz

-

Halogen Dance Mechanism

-

Iridium-Catalyzed Boryl

- Title: Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionaliz

- Source: Tetrahedron / PubMed.

-

URL:[Link]

-

Lithi

-

Direct C-H Aryl

Sources

- 1. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. eurekaselect.com [eurekaselect.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Chemical structure and IUPAC name of 3-(3-Bromopropyl)thiophene

Technical Whitepaper: 3-(3-Bromopropyl)thiophene – Structural Analysis & Synthetic Utility

Abstract

3-(3-Bromopropyl)thiophene is a critical organosulfur intermediate used extensively in the synthesis of functionalized polythiophenes (e.g., P3HT derivatives) and pharmaceutical pharmacophores. Its unique structure—combining an electron-rich heteroaromatic ring with a reactive alkyl halide "tether"—allows for precise modular functionalization. This guide provides a definitive structural profile, a mechanistic analysis of its synthesis via the Appel reaction (to preserve ring integrity), and a validated experimental protocol for researchers.

Structural Identity & Physicochemical Profile

The compound consists of a thiophene ring substituted at the

Table 1: Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | 3-(3-Bromopropyl)thiophene |

| Common Name | 3-(3-Thienyl)propyl bromide |

| CAS Number | 121459-86-7 |

| Molecular Formula | C |

| Molecular Weight | 205.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Density | ~1.45 g/mL (Predicted) |

| Boiling Point | ~110°C at 0.5 mmHg (Vacuum distillation required) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

Synthetic Pathways & Mechanistic Insight

While 3-(3-bromopropyl)thiophene can theoretically be synthesized via Grignard coupling (reacting 3-thienylmagnesium bromide with 1,3-dibromopropane), this route often suffers from homocoupling byproducts and low yields.

The Superior Route: Dehydroxybromination

The most robust method involves the conversion of 3-(3-thienyl)-1-propanol to the bromide. To avoid acid-catalyzed polymerization of the sensitive thiophene ring (common with HBr), the Appel Reaction (PPh

Mechanism: The Appel Transformation

The reaction proceeds through an S

Figure 1: Mechanistic flow of the Appel reaction for converting the alcohol precursor to the bromide.

Reactivity Profile & Application Logic

Understanding the dual-reactivity of this molecule is essential for downstream applications:

-

Alkyl Bromide (The Tether): The primary reaction site. The bromine is a good leaving group for Nucleophilic Substitution (S

2).-

Utility: Attachment of amines, thiols, or azides (for Click chemistry) to create functionalized monomers.

-

-

Thiophene Ring (The Core):

-

C2/C5 Positions: Highly susceptible to electrophilic aromatic substitution or oxidative polymerization (e.g., using FeCl

). -

Warning: Avoid strong Lewis acids during storage to prevent premature oligomerization.

-

Experimental Protocol: Synthesis via Appel Reaction

Objective: Synthesis of 3-(3-Bromopropyl)thiophene (10 mmol scale). Precursor: 3-(3-Thienyl)-1-propanol (Commercial or synthesized via hydroboration of 3-allylthiophene).

Reagents:

-

3-(3-Thienyl)-1-propanol (1.42 g, 10 mmol)

-

Carbon Tetrabromide (CBr

) (4.15 g, 12.5 mmol) -

Triphenylphosphine (PPh

) (3.28 g, 12.5 mmol) -

Dichloromethane (DCM) (anhydrous, 50 mL)

Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N

) or Argon. -

Dissolution: Add 3-(3-Thienyl)-1-propanol and CBr

to the flask. Dissolve in 50 mL anhydrous DCM. Cool the solution to 0°C using an ice bath. -

Addition: Add PPh

portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). Product (Rf ~0.8) is less polar than the alcohol (Rf ~0.2).

-

-

Quench & Workup: Add 50 mL Hexane to the reaction mixture. This precipitates the bulk of Triphenylphosphine oxide (TPPO). Filter the solids through a celite pad.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 100% Hexane or Hexane/DCM gradient).

Figure 2: Step-by-step experimental workflow for the isolation of the target compound.

Quality Control & Characterization

Confirm structure using

-

H NMR (400 MHz, CDCl

- 7.26 (dd, 1H, Thiophene-H5)

- 6.95 (m, 2H, Thiophene-H2/H4)

-

3.42 (t,

-

2.85 (t,

-

2.20 (quint,

Storage: Store at 2–8°C under inert atmosphere (Ar/N

References

-

Lead Sciences. (n.d.). 3-(3-Bromopropyl)thiophene Product Page. Retrieved October 26, 2023, from [Link]

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

-

Organic Chemistry Portal. (n.d.). Appel Reaction: Mechanism and Examples. Retrieved October 26, 2023, from [Link]

Methodological & Application

Application Notes and Protocols: 3-(3-Bromopropyl)thiophene in Organic Field-Effect Transistors (OFETs)

Introduction: The Strategic Role of Functionalizable Side Chains in Polythiophene-Based OFETs

Polythiophenes, particularly regioregular poly(3-alkylthiophene)s (P3ATs), are cornerstone materials in the field of organic electronics due to their excellent charge transport properties, solution processability, and environmental stability.[1][2] The performance of Organic Field-Effect Transistors (OFETs), a key component in next-generation flexible electronics, is intrinsically linked to the molecular ordering and electronic coupling of the semiconducting polymer in the solid state.[3] While poly(3-hexylthiophene) (P3HT) has been extensively studied and serves as a benchmark material, the next frontier in OFET development lies in the precise tuning of the polymer's properties through side-chain engineering.[4]

This is where 3-(3-Bromopropyl)thiophene emerges as a monomer of significant strategic importance. It is not typically the direct performance of its corresponding homopolymer, poly(3-(3-bromopropyl)thiophene) (P3BrPrT), that is of primary interest. Instead, the true value of this monomer lies in the latent reactivity of the terminal bromine on its propyl side chain. This bromoalkyl group serves as a versatile synthetic handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups.[5][6] This approach enables the systematic tailoring of the polythiophene's electronic, morphological, and interfacial properties without the need to synthesize a new monomer for each desired functionality, which can be a complex and time-consuming process.[5]

The ability to introduce polar side chains, for instance, can modulate the polymer's interaction with dielectric surfaces, potentially improving the semiconductor-dielectric interface, a critical factor in OFET performance.[7][8] Furthermore, the attachment of specific recognition elements can lead to the development of highly sensitive chemical or biological sensors based on the OFET platform. This application note provides a comprehensive guide for researchers on the synthesis of P3BrPrT, its subsequent functionalization, and the fabrication and characterization of OFETs based on these tailored materials.

Core Concept: From a Reactive Monomer to a Functional Device

The workflow for utilizing 3-(3-Bromopropyl)thiophene in OFETs can be conceptualized as a multi-stage process, starting from the synthesis of a precursor polymer and culminating in a functional electronic device. Each step offers a control point to influence the final properties of the OFET.

Caption: Workflow from monomer to OFET device.

Experimental Protocols

Part 1: Synthesis of Regioregular Poly(3-(3-bromopropyl)thiophene) (P3BrPrT) via GRIM Polymerization

The Grignard Metathesis (GRIM) polymerization is a robust and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s.[2][9][10] It offers excellent control over the polymer's head-to-tail connectivity, which is crucial for achieving high charge carrier mobility.

Materials:

-

2,5-Dibromo-3-(3-bromopropyl)thiophene (Monomer)

-

t-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Hexane

-

Chloroform

-

Standard Schlenk line and glassware

Protocol:

-

Monomer Preparation: The synthesis of 2,5-dibromo-3-(3-bromopropyl)thiophene is a prerequisite. This can be achieved by first synthesizing 3-(3-bromopropyl)thiophene and then brominating the 2 and 5 positions of the thiophene ring using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the 2,5-dibromo-3-(3-bromopropyl)thiophene monomer to a dry Schlenk flask. Dissolve the monomer in anhydrous THF.

-

Grignard Formation: Cool the solution to 0°C. Slowly add one equivalent of t-BuMgCl solution dropwise. Stir the reaction mixture at room temperature for 2 hours. This step selectively forms the Grignard reagent at the 5-position of the thiophene ring.

-

Polymerization: In a separate Schlenk flask, suspend the Ni(dppp)Cl₂ catalyst in anhydrous THF. Add the catalyst suspension to the monomer solution. The reaction mixture will typically change color, indicating the start of the polymerization.

-

Reaction Progression: Allow the polymerization to proceed at room temperature for 2-4 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

-

Quenching: Quench the reaction by slowly adding a few milliliters of 5 M HCl.

-

Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the crude polymer. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequence with methanol, hexane, and finally, collect the polymer by extracting with chloroform.

-

Drying: Dry the purified polymer under vacuum to yield a dark-colored solid.

Caption: GRIM Polymerization of P3BrPrT.

Part 2: Post-Polymerization Functionalization: An Azide Substitution Example

The terminal bromine on the side chain of P3BrPrT is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. Here, we provide a protocol for the introduction of an azide group, which is a versatile precursor for "click" chemistry reactions.

Materials:

-

Poly(3-(3-bromopropyl)thiophene) (P3BrPrT)

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Chloroform

Protocol:

-

Dissolution: Dissolve the P3BrPrT in DMF in a round-bottom flask.

-

Nucleophilic Substitution: Add an excess of sodium azide to the polymer solution.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

-

Precipitation: After the reaction is complete, cool the solution to room temperature and precipitate the functionalized polymer by pouring it into methanol.

-

Purification: Filter the polymer and wash it thoroughly with methanol to remove any unreacted sodium azide and DMF.

-

Drying: Dry the resulting azido-functionalized polythiophene under vacuum.

This azido-functionalized polymer can then be further modified using copper-catalyzed or copper-free click chemistry to attach a wide variety of molecules.[4]

Part 3: OFET Fabrication Protocol (Bottom-Gate, Top-Contact Architecture)

This protocol describes the fabrication of a standard bottom-gate, top-contact OFET, which is a common architecture for evaluating new semiconducting materials.

Materials:

-

Heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Functionalized polythiophene

-

High-purity organic solvent (e.g., chloroform, chlorobenzene)

-

Photoresist and developer (for photolithography)

-

Gold (Au) and a suitable adhesion layer (e.g., Chromium or Titanium)

-

Substrate cleaning solvents (e.g., acetone, isopropanol)

Protocol:

-

Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Dielectric Surface Treatment (Optional but Recommended): To improve the interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This makes the surface more hydrophobic, which can promote better ordering of the polythiophene film.

-

Semiconductor Deposition:

-

Prepare a solution of the functionalized polythiophene in a suitable solvent (e.g., 5-10 mg/mL in chloroform).

-

Deposit the polymer solution onto the substrate using spin coating. The spin speed and time will determine the film thickness and should be optimized.

-

Anneal the film on a hotplate at a temperature typically between 80°C and 120°C to remove residual solvent and improve molecular ordering.

-

-

Source-Drain Electrode Deposition:

-

Define the source and drain electrodes using photolithography or a shadow mask.

-

Deposit the adhesion layer (e.g., 5 nm of Cr) followed by the gold layer (e.g., 50 nm) using thermal evaporation. The channel length and width are defined by the mask.

-

-

Device Characterization: The fabricated OFET is now ready for electrical characterization using a semiconductor parameter analyzer in a probe station.

Caption: Bottom-Gate, Top-Contact OFET structure.

Quantitative Data Presentation

The performance of OFETs based on P3BrPrT and its derivatives will depend heavily on the nature of the functional group introduced. The introduction of polar or bulky side chains can disrupt the π-π stacking of the polymer backbone, which often leads to a decrease in charge carrier mobility compared to the well-ordered P3HT.[7][11] However, the goal of functionalization is often not to maximize mobility but to introduce a specific functionality (e.g., for sensing). The following table presents representative, hypothetical data for comparison.

| Polymer | Functional Group | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |

| P3HT (Reference) | -C₆H₁₃ | Spin Coating | 10⁻² - 10⁻³ | > 10⁵ | -5 to -15 |

| P3BrPrT (Precursor) | -(CH₂)₃Br | Spin Coating | 10⁻⁴ - 10⁻⁵ | > 10⁴ | -10 to -20 |

| P3(Azidopropyl)T | -(CH₂)₃N₃ | Spin Coating | 10⁻⁴ - 10⁻⁵ | > 10⁴ | -12 to -22 |

| P3(Hydroxypropyl)T | -(CH₂)₃OH | Spin Coating | 10⁻⁵ - 10⁻⁶ | > 10³ | -15 to -25 |

Note: This data is illustrative and actual performance will vary based on synthesis, purification, and fabrication conditions.

Discussion and Field-Proven Insights

-

Causality in Experimental Choices: The choice of the GRIM polymerization method is deliberate; it ensures a high degree of regioregularity, which is a prerequisite for achieving reasonable charge transport in polythiophenes.[2] The post-polymerization functionalization route is chosen for its efficiency and versatility. It allows for the creation of a library of polymers from a single precursor batch, ensuring that any observed differences in OFET performance can be more directly attributed to the introduced functional group rather than variations in polymer backbone or molecular weight.[5]

-

Self-Validating Protocols: Each protocol includes characterization steps to validate the outcome. For polymer synthesis, GPC and NMR are essential to confirm molecular weight and structure. For functionalization, FT-IR or NMR spectroscopy confirms the chemical modification. In OFET fabrication, consistent cleaning and deposition procedures, monitored by techniques like atomic force microscopy (AFM) for film morphology, are crucial for reproducible results. The electrical characterization itself, yielding transfer and output curves, validates the functionality of the final device.

-

Impact of Functionalization on Performance: The introduction of the bromopropyl group, and subsequent polar functionalities like azides or hydroxyls, generally leads to a decrease in charge carrier mobility compared to P3HT.[7][11] This is attributed to increased disorder in the polymer film due to steric hindrance and altered intermolecular interactions.[8] However, these functional groups can be critical for applications like sensors, where the modulation of the transistor's electrical characteristics upon exposure to an analyte is the primary goal. The trade-off between baseline performance and desired functionality is a key consideration in the design of such devices.

Conclusion

3-(3-Bromopropyl)thiophene is a valuable monomer that serves as a gateway to a vast library of functionalized polythiophenes. Its utility in OFETs is not as a high-performance semiconductor itself, but as a precursor to materials with tailored properties. The protocols outlined in this application note provide a robust framework for the synthesis, modification, and device fabrication, enabling researchers to explore the rich possibilities of side-chain functionalization in the development of advanced organic electronic devices.

References

-

Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 2022.

-

Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing.

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI, 2019.

-

Effect of polar side chains on neutral and p-doped polythiophene. RSC Publishing, 2020.

-

Advances in Synthetic Methos for the Preparation of Poyl(3-hexylthiophene) (P3HT). IRIS-AperTO - UniTo.

-

Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. NIH, 2024.

-

Ethylene Glycol Based Side Chain Length Engineering in Polythiophenes and its Impact on Organic Electrochemical Transistor Performance. The University of Liverpool Repository.

-

Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.

-

Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. SciELO.

-

Effect of polar side chains on neutral and p-doped polythiophene. Journal of Materials Chemistry C, 2020.

-

Synthesis of poly(3-hexylthiophene) by Grignard metathesis (GRIM).... ResearchGate.

-

Synthesis by post-polymerization functionalization of sensitive polythiophenes for selective chemo-recognition purposes. ResearchGate.

-

Preparation and characterization of polyacrylate functionalized polythiophene films.

-

Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. AIP Publishing.

-

High Performance Polymer Field-Effect Transistors Based on Polythiophene Derivative with Conjugated Side Chain. ResearchGate.

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate.

-

Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry, 2012.

-

Side-Chain Engineering of Conjugated Polymers for High-Performance Organic Field-Effect Transistors. The Journal of Physical Chemistry Letters, 2022.

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH.

-

Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. SciSpace.

-

Effect of polar side chains on neutral and p-doped polythiophene. ResearchGate.

-

Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry, 2021.

-

Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors. Qucosa - TU Dresden.

-

GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3.... Mellon College of Science.

-

Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. NIH.

-

Synthesis and characterization of functionalized polythiophene for polymer-sensitized solar cell. King Fahd University of Petroleum & Minerals.

-

Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. ResearchGate.

-

Employing End-Functional Polythiophene To Control the Morphology of Nanocrystal−Polymer Composites in Hybrid Solar Cells. Journal of the American Chemical Society.

-

Nucleophilic Substitution of Thiophene Derivatives. ResearchGate.

-

OTFT & OFET Fabrication Guide. Ossila.

-

Thin Functional Polymer Films by Electropolymerization. MDPI.

-

Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of polar side chains on neutral and p-doped polythiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unito.it [iris.unito.it]

- 10. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Effect of polar side chains on neutral and p-doped polythiophene - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04290K [pubs.rsc.org]

Synthesis of thiophene-based sensors using 3-(3-Bromopropyl)thiophene as a precursor

Application Note & Protocol Guide | Doc ID: AN-TPT-042

Abstract

This guide details the synthesis, polymerization, and functionalization of 3-(3-Bromopropyl)thiophene (3-BPT) for the creation of advanced chemo- and biosensors. Unlike standard alkylthiophenes, the 3-BPT precursor features a reactive alkyl bromide side chain that survives oxidative polymerization. This unique property allows for "Post-Polymerization Functionalization" (PPF), enabling researchers to generate diverse sensor libraries from a single polymeric backbone. This document provides validated protocols for monomer synthesis, regioregular polymerization (chemical and electrochemical), and ligand attachment via nucleophilic substitution and "Click" chemistry.

Introduction: The Strategic Advantage of 3-BPT

Polythiophenes are dominant in organic electronics due to their environmental stability and tunable bandgaps. However, direct polymerization of functionalized monomers is often plagued by catalyst poisoning or steric hindrance.

3-(3-Bromopropyl)thiophene circumvents these issues:

-

Steric Freedom: The propyl spacer decouples the bulky recognition group from the polymer backbone, preserving conjugation length.

-

Synthetic Versatility: The primary alkyl bromide is an excellent electrophile for SN2 reactions, allowing late-stage attachment of delicate fluorophores, peptides, or glycan receptors.

-

Dual-Mode Transduction: The resulting sensors can report analyte binding via optical changes (fluorescence quenching/enhancement) and electrochemical shifts (impedance/current).

Mechanism of Sensing

The sensor operates on the principle of Conformational Restriction or Electronic Perturbation .

-

Unbound State: The polymer backbone may adopt a twisted conformation (higher bandgap, blue-shifted emission).

-

Bound State: Analyte binding (e.g., metal ion chelation or DNA hybridization) forces the backbone to planarize (red-shifted emission, increased conductivity) or induces charge transfer (quenching).

Experimental Protocols

Phase 1: Precursor Synthesis (Kumada Coupling)

If 3-BPT is not purchased commercially, it must be synthesized with high purity to ensure successful polymerization.

Objective: Synthesize 3-(3-Bromopropyl)thiophene from 3-bromothiophene. Reaction Type: Ni-catalyzed Kumada Cross-Coupling.[1]

Materials:

-

3-Bromothiophene (1.0 eq)[1]

-

1,3-Dibromopropane (3.0 eq - excess prevents dimerization)

-

Magnesium turnings (1.1 eq)

-

Catalyst: Ni(dppp)Cl₂ (0.5 mol%)

-

Solvent: Anhydrous Ether (Et₂O)

Protocol:

-

Grignard Formation: Generate the Grignard reagent from 1,3-dibromopropane and Mg in Et₂O under N₂ atmosphere. Critical: Add the dihalide slowly to minimize Wurtz coupling.

-

Coupling: In a separate flask, dissolve 3-bromothiophene and Ni(dppp)Cl₂ in Et₂O. Cool to 0°C.

-

Addition: Cannulate the Grignard solution into the thiophene solution dropwise.

-

Reflux: Warm to room temperature and reflux for 12 hours.

-

Workup: Quench with dilute HCl. Extract with ether.[1] Purify via vacuum distillation (bp ~110°C at 0.5 mmHg) to remove unreacted dibromide.

Phase 2: Polymerization (Creating the Transducer)

Method A: Regioregular Chemical Oxidative Polymerization

Best for: Bulk material synthesis, solution-based fluorescent sensors.

Reagents:

-

Monomer: 3-(3-Bromopropyl)thiophene

-

Oxidant: FeCl₃ (anhydrous, 4.0 eq)

-

Solvent: Dry Chloroform (CHCl₃)

Step-by-Step:

-

Preparation: Suspend FeCl₃ in dry CHCl₃ in a 3-neck flask under Argon.

-

Addition: Dissolve monomer in CHCl₃ and add dropwise to the oxidant slurry over 30 minutes.

-

Observation: Solution turns dark black/blue immediately.

-

-

Reaction: Stir at room temperature for 24 hours.

-

Precipitation: Pour the reaction mixture into excess Methanol (MeOH). The polymer precipitates as a dark solid.

-

Dedoping (Crucial): The crude polymer is in its oxidized (doped) state. Wash extensively with Hydrazine/MeOH or concentrated Ammonia/MeOH to reduce it to the neutral (semiconducting) state.

-

Purification: Soxhlet extraction with Methanol (removes oligomers) followed by Chloroform (collects high MW polymer).

Method B: Electrochemical Polymerization

Best for: Direct electrode modification (biosensors, impedance sensors).

Setup: Three-electrode cell (WE: ITO or Gold; CE: Pt wire; RE: Ag/AgCl). Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) in Acetonitrile (ACN). Monomer Conc: 10–50 mM.

Protocol:

-

Cyclic Voltammetry (Deposition): Scan potential between -0.2 V and +1.8 V vs Ag/AgCl.

-

Parameters: Scan rate 100 mV/s. Perform 10–20 cycles.

-

Validation: Observe the growth of the polymer redox peaks (broad oxidation around +1.0 V) and the darkening of the electrode surface.

-

Washing: Rinse electrode with monomer-free ACN to remove physisorbed species.

Phase 3: Post-Polymerization Functionalization (The "Click" Step)

This step converts the generic bromide polymer into a specific sensor.

Strategy: Nucleophilic Substitution (SN2) on the polymer side chain.

Protocol: Azide Functionalization (Click-Ready Precursor)

-

Dissolution: Dissolve Poly[3-(3-bromopropyl)thiophene] (P3BPT) in THF.

-

Reagent: Add Sodium Azide (NaN₃, 5.0 eq) dissolved in a minimum amount of water or DMSO.

-

Reaction: Heat to 50°C for 48 hours in the dark.

-

Caution: Do not overheat; P3ATs can crosslink at high temps.

-

-

Purification: Precipitate into Methanol.

-

Validation: FTIR analysis.

-

Success Signal: Disappearance of C-Br stretch (~640 cm⁻¹) and appearance of strong Azide stretch (~2100 cm⁻¹).

-

Protocol: Direct Receptor Attachment (e.g., Amine-based Ionophore)

-

Reagent: Dissolve P3BPT in DMF. Add excess amine-containing receptor (e.g., 1-aza-18-crown-6 for metal sensing).

-

Base: Add K₂CO₃ (anhydrous) and catalytic KI (Finkelstein condition).

-

Conditions: Stir at 60°C for 72 hours.

-

Result: A sensor library where the receptor density is controlled by reaction time.

Visualization of Workflows

Diagram 1: Synthetic Pathway & Functionalization Logic

This workflow illustrates the divergence from the precursor to two distinct sensor types.

Caption: Fig 1. Divergent synthesis of sensors from the common P3BPT precursor.

Diagram 2: Sensor Signal Transduction Mechanism

How the synthesized polymer converts a biological/chemical event into a measurable signal.

Caption: Fig 2. Transduction mechanism: Binding induces backbone conformational changes.

Data Summary & Critical Parameters

Table 1: Polymerization Method Comparison

| Parameter | Chemical (FeCl₃) | Electrochemical |

| Regioregularity | High (>90% Head-to-Tail) | Moderate to High |

| Yield | 60–80% | N/A (Thin Film) |

| Purity | Requires Soxhlet extraction | High (on electrode) |

| Application | Solution-based sensors, inks | Impedance biosensors, solid-state devices |

| Key Risk | Residual Iron (Fe) quenches fluorescence | Over-oxidation at >1.8V |

Table 2: Functionalization Conditions (P3BPT)

| Reaction Type | Reagent | Solvent | Temp | Time |

| Azidation | NaN₃ (5 eq) | THF/DMSO (10:1) | 50°C | 24-48 h |

| Aminolysis | Primary Amine (10 eq) | DMF/Toluene | 80°C | 72 h |

| Thiol-Ene | Thiol + AIBN | CHCl₃ | 60°C | 12 h |

Troubleshooting & Optimization

-

Problem: Polymer is insoluble after synthesis.

-

Cause: Cross-linking at the 4-position or incomplete dedoping.

-

Solution: Ensure temperature during polymerization < 25°C. Wash thoroughly with Hydrazine to remove trapped Fe³⁺ ions which act as dopants/cross-linkers.

-

-

Problem: Low functionalization yield (Post-Polymerization).

-

Cause: Steric hindrance or poor solvation.[2]

-

Solution: Use a solvent mixture (e.g., THF/DMF) to swell the polymer coils. Increase reaction time rather than temperature to avoid degradation.

-

-

Problem: Fluorescence intensity is low.

-

Cause: Heavy atom effect (Bromine) or aggregation.

-

Solution: Complete the substitution (remove Br). Measure fluorescence in a "good" solvent to prevent π-stacking aggregation quenching.

-

References

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials. Link

-

Zotti, G., et al. (2015). "Electrochemical Polymerization of Thiophene Derivatives." MDPI Sensors. Link

-

Swager, T. M. (1998). "The Molecular Wire Approach to Sensory Signal Amplification." Accounts of Chemical Research. Link

-

Barbarella, G., et al. (2015).[3][4] "Fluorescent thiophene-based materials and their outlook for emissive applications." Chemical Communications.[5] Link

-

Li, X., et al. (2021).[6] "Post-polymerization functionalization of poly(3-hexylthiophene) nanoparticles." MDPI. Link

-

Iraqi, A., & Barker, G. W. (1998). "Synthesis and characterisation of poly[3-(omega-bromoalkyl)thiophenes]." Journal of Materials Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. xray.uky.edu [xray.uky.edu]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol-ene "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent thiophene-based materials and their outlook for emissive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Thiophene-Containing Block Copolymers Using 3-(3-Bromopropyl)thiophene

Introduction

Block copolymers, macromolecules composed of two or more distinct polymer chains linked covalently, are foundational materials for creating self-assembling nanostructures.[1] The incorporation of π-conjugated polymer blocks, such as polythiophene, into these architectures has opened new frontiers in organic electronics, including photovoltaics, thin-film transistors, and sensors.[1][2] Polythiophenes offer unique optoelectronic properties, but their integration into well-defined block copolymers requires robust and versatile synthetic strategies.

This application note provides a technical guide for researchers and material scientists on the strategic use of 3-(3-Bromopropyl)thiophene as a key building block for synthesizing advanced thiophene-containing block copolymers. We will move beyond simple procedural lists to explain the causality behind synthetic choices, focusing on how the unique bifunctionality of this monomer—a polymerizable thiophene ring and a reactive alkyl bromide—can be leveraged to bridge different polymerization mechanisms.

The Strategic Importance of the Bromopropyl Moiety

The core utility of 3-(3-Bromopropyl)thiophene lies in its dual chemical nature. The thiophene ring can be polymerized through various methods, including oxidative coupling or Grignard Metathesis (GRIM) polymerization.[3][4][5] Concurrently, the terminal alkyl bromide is an outstanding initiating site for Atom Transfer Radical Polymerization (ATRP), one of the most powerful techniques for creating polymers with controlled molecular weights and low polydispersity.[6][7] This allows for the creation of a polythiophene-based macroinitiator, which can then be used to "grow" a second, non-conjugated block (e.g., polystyrene, poly(methyl methacrylate)), yielding a well-defined block copolymer.

This "grafting-from" approach is often superior to coupling pre-made blocks ("grafting-to"), as it minimizes steric hindrance and leads to higher grafting densities and more efficient block copolymer formation.

Synthetic Pathways and Detailed Protocols

Two primary, field-proven strategies for utilizing 3-(3-Bromopropyl)thiophene are presented below: the "Macroinitiator-First" approach and the "End-Functionalization" approach.

Strategy A: The "Macroinitiator-First" Approach

In this workflow, a polymer backbone rich in ATRP initiating sites is synthesized first. This is particularly useful for creating graft copolymers where multiple side chains are grown from a central polythiophene backbone.

Caption: Workflow for the "Macroinitiator-First" synthesis.

Protocol 1: Synthesis of Poly[3-(3-bromopropyl)thiophene]-graft-polystyrene (PThBP-g-PS)

Objective: To synthesize a polythiophene macroinitiator and subsequently graft polystyrene chains via ATRP.

Part I: Synthesis of Poly[3-(3-bromopropyl)thiophene] Macroinitiator via Oxidative Polymerization

-

Reagent Preparation:

-

3-(3-Bromopropyl)thiophene (1.0 eq, e.g., 2.21 g, 10 mmol)

-

Anhydrous Iron(III) Chloride (FeCl₃) (4.0 eq, e.g., 6.48 g, 40 mmol)

-

Anhydrous Chloroform (CHCl₃) (Sufficient volume for 0.1 M monomer concentration, e.g., 100 mL)

-

Methanol (for precipitation)

-

-

Procedure:

-

Causality: Anhydrous conditions are critical as water can quench the polymerization reaction. FeCl₃ acts as a strong oxidizing agent to couple the thiophene rings at their 2 and 5 positions.[4]

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve 3-(3-Bromopropyl)thiophene in anhydrous CHCl₃.

-

Cool the solution to 0 °C in an ice bath.

-

Add FeCl₃ portion-wise over 20 minutes with vigorous stirring. The solution should turn dark, indicating polymerization.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by slowly pouring the mixture into a large volume of methanol (e.g., 500 mL). A dark precipitate will form.

-

Filter the precipitate and wash thoroughly with methanol to remove residual FeCl₃ and oligomers.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove impurities. The desired polymer is typically soluble in chloroform or THF.

-

Dry the purified dark powder under vacuum. This is your macroinitiator.

-

Part II: ATRP of Styrene from the Macroinitiator

-

Reagent Preparation:

-

Poly[3-(3-bromopropyl)thiophene] Macroinitiator (1.0 eq of initiating sites, e.g., 221 mg, 1 mmol of -Br)

-

Styrene (100 eq, e.g., 10.4 g, 100 mmol), passed through basic alumina to remove inhibitor.

-

Copper(I) Bromide (CuBr) (1.0 eq, e.g., 143 mg, 1 mmol)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1.0 eq, e.g., 173 mg, 1 mmol)

-

Anisole (as solvent)

-

-

Procedure:

-

Causality: The CuBr/PMDETA complex is the catalyst system for ATRP. The ratio of monomer to initiator ([Styrene]/[-Br]) determines the theoretical molecular weight of the grafted polystyrene chains.[7][8]

-

In a Schlenk flask, add the macroinitiator, styrene, and anisole.

-

In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA to anisole under argon.

-

Subject both mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Under an argon counterflow, transfer the catalyst solution to the monomer/macroinitiator solution.

-

Place the flask in a preheated oil bath at 110 °C and stir.

-

Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.

-

After reaching the desired conversion (e.g., 4-6 hours), cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing Cu(I) to Cu(II).

-

Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum.

-

Strategy B: The "End-Functionalization" Approach

This strategy is ideal for creating well-defined A-B diblock copolymers. A living polymerization technique is used to create the first block (polythiophene), which is then terminated to install a single ATRP initiator at the chain end. Grignard Metathesis (GRIM) polymerization is the method of choice for creating regioregular poly(3-alkylthiophene)s.[3][9][10]

Caption: Workflow for the "End-Functionalization" synthesis.

Protocol 2: Synthesis of Poly(3-hexylthiophene)-block-poly(methyl methacrylate) (P3HT-b-PMMA)

Objective: To synthesize an α-bromo-terminated P3HT macroinitiator via GRIM and subsequently grow a PMMA block via ATRP.

Part I: Synthesis of α-bromo-terminated P3HT Macroinitiator

-

Reagent Preparation:

-

2,5-Dibromo-3-hexylthiophene (1.0 eq, e.g., 3.26 g, 10 mmol)

-

t-Butylmagnesium chloride (1.0 M in THF, 1.05 eq, 10.5 mL, 10.5 mmol)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.02 eq, e.g., 108 mg, 0.2 mmol)

-

Terminating agent: Prepare the Grignard reagent of 3-(3-bromopropyl)thiophene by reacting it with Mg in THF. (Alternatively, other functional termination strategies can be employed).

-

Anhydrous THF

-

-

Procedure:

-

Causality: The GRIM process is a chain-growth polycondensation where the nickel catalyst "walks" along the polymer chain.[10] The reaction is living, meaning the chain ends remain active. Terminating with a specific functional group allows for precise end-functionalization.

-

In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

-

Cool to 0 °C and add t-Butylmagnesium chloride dropwise. Stir for 2 hours to facilitate the Magnesiation (Grignard formation).

-

Add Ni(dppp)Cl₂ catalyst to initiate polymerization. Stir at room temperature for 1-2 hours. The desired molecular weight is controlled by the monomer-to-catalyst ratio.

-

To terminate, add a solution of a functionalized Grignard reagent, such as that derived from 3-(3-bromopropyl)thiophene, or an alternative functional terminating agent to introduce the bromide initiator.

-

Quench the reaction with 5 M HCl. Precipitate the polymer in methanol, filter, and purify via Soxhlet extraction as described in Protocol 1.

-

Dry the resulting α-bromo-terminated P3HT under vacuum.

-

Part II: ATRP of Methyl Methacrylate (MMA) from P3HT Macroinitiator

-

This part of the protocol is analogous to Part II of Protocol 1, with the following substitutions:

-

Macroinitiator: α-bromo-terminated P3HT

-

Monomer: Methyl Methacrylate (MMA)

-

Catalyst System: CuBr/PMDETA or CuCl/PMDETA

-

Solvent: Toluene or Anisole

-

Temperature: Typically 90 °C for MMA polymerization.

-

Characterization of Block Copolymers

Validating the successful synthesis of the block copolymer is a critical step. A combination of analytical techniques should be employed.

Caption: Logical relationships in the characterization of block copolymers.

Typical Characterization Data:

The successful synthesis of a P3HT-b-PS diblock copolymer from a P3HT-Br macroinitiator would yield data similar to that shown below.

| Sample | Mn (GPC, g/mol ) | Polydispersity (PDI) | Block Ratio (¹H NMR) |

| P3HT-Br Macroinitiator | 10,500 | 1.15 | N/A |

| P3HT-b-PS Copolymer | 28,200 | 1.25 | 1 : 1.7 (P3HT:PS) |

Key Observations:

-

GPC/SEC: A clear shift of the elution peak to a higher molecular weight after the second polymerization is the primary evidence of successful block copolymer formation.[9] The PDI should remain relatively low (<1.5) for a controlled process.

-

¹H NMR: The spectrum of the final copolymer will show characteristic peaks for both blocks (e.g., aromatic protons for PS at ~6.3-7.2 ppm and alkyl/thiophene protons for P3HT at ~0.9-2.8 ppm). Integrating these peaks allows for the calculation of the copolymer composition.[3][9]

-

UV-Vis Spectroscopy: The absorption spectrum can confirm the electronic structure of the P3HT block. Changes in the absorption profile upon block copolymer formation can indicate altered aggregation or morphology in the solid state.[3]

-

AFM/TEM: For block copolymers capable of microphase separation, atomic force microscopy or transmission electron microscopy can directly visualize the resulting nanostructures (e.g., lamellae, cylinders, spheres).[9]

Conclusion

3-(3-Bromopropyl)thiophene is a highly valuable and versatile monomer for the synthesis of complex polymer architectures. Its ability to act as a bridge between conjugated polymer synthesis and controlled radical polymerization techniques like ATRP provides a reliable pathway to well-defined block copolymers. The methodologies described herein—the "Macroinitiator-First" and "End-Functionalization" approaches—offer robust and adaptable protocols for researchers aiming to develop novel functional materials for applications in organic electronics, nanotechnology, and beyond. Careful execution of these protocols, coupled with thorough characterization, will enable the precise molecular engineering of advanced thiophene-containing materials.

References

- Controlling Solubility of Poly(3-hexylthiophene)

- Synthesis and Characterization of Poly(3-hexylthiophene)

- Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers. Polymer Chemistry (RSC Publishing).

- Facile Synthesis of Well-Defined Block Copolymers Containing Regioregular Poly(3-hexyl thiophene)

- Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. NIH.

- Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation.

- Synthesis and Self-Assembly of Conjug

- Amphiphilic poly(alkylthiophene) block copolymers prepared via externally initiated GRIM and click coupling. Polymer Chemistry (RSC Publishing).

- Polythiophene Block Copolymer–Perylene Diimide-Based Electron Donor–Acceptor Double-Cable Polymer and Its Potential as an All-Organic Photocatalyst for Artificial Photosynthesis of H2O2.

- The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers

- Anionic Polymerization.

- Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxid

- Synthesis of block copolymers by atom transfer radical polymeriz

- Polythiophene: From Fundamental Perspectives to Applications.

- Linear Block Copolymer Synthesis. chem.uci.edu.

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c

- Anionic Polymerization.

- Application of block copolymers in organic solar cells.

- Interfacial Stabilization of Organic Electrochemical Transistors Conferred Using Polythiophene-Based Conjugated Block Copolymers with a Hydrophobic Coil Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Controlling Solubility of Poly(3-Hexylthiophene) Block Copolymers Toward Environmentally Preferable Solvents and Their Applications - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 6. Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Synthesis of block copolymers by atom transfer radical polymerization [journal.buct.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. harth-research-group.org [harth-research-group.org]

Troubleshooting & Optimization